![molecular formula C17H24ClN3O5S B4177239 ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4177239.png)
ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate, also known as ECGP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to a class of compounds known as piperazinecarboxylates and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors involved in disease pathogenesis.
Biochemical and Physiological Effects:
ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters in the brain, reduce inflammation, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is its high selectivity and specificity towards its target enzymes and receptors. This makes it a valuable tool for studying disease pathogenesis and developing new therapeutic strategies. However, ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate has certain limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate. Some of these include:
1. Further studies on the mechanism of action of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate to better understand its therapeutic potential.
2. Development of new formulations and delivery methods to improve the solubility and bioavailability of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate.
3. Clinical trials to evaluate the safety and efficacy of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate in humans.
4. Investigation of the potential use of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate in combination with other drugs for the treatment of various diseases.
5. Exploration of the potential use of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate in other fields of medicine, such as veterinary medicine and agriculture.
In conclusion, ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is a promising compound that has shown potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Scientific Research Applications
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as cancer and inflammation.
properties
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)sulfonyl-ethylamino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O5S/c1-3-21(27(24,25)15-7-5-14(18)6-8-15)13-16(22)19-9-11-20(12-10-19)17(23)26-4-2/h5-8H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCKRIZQVQBHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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